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Dimethylthiuram Disulfide

Cat. No.: B1226977
CAS No.: 2438-90-6
M. Wt: 212.4 g/mol
InChI Key: JPVRJMGCWMBVMY-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Thiuram Disulfide Research

The study of thiuram disulfides dates back to the early 20th century. The initial impetus for their synthesis, including the related and more commonly known tetramethylthiuram disulfide (thiram), was the burgeoning rubber industry's need for improved processing techniques. atamanchemicals.com These compounds were identified as highly effective accelerators for the sulfur vulcanization of rubber, a process that enhances the strength, elasticity, and durability of rubber materials. vulcanchem.comatamanchemicals.comtaylorandfrancis.com

Following World War II, the scope of thiuram disulfide research expanded significantly with the development of dithiocarbamate (B8719985) derivatives as potent pesticides. who.int Thiram (B1682883), for instance, was introduced as a fungicide in the 1930s and became widely used to protect seeds and crops from a broad spectrum of fungal diseases. atamanchemicals.comwho.intresearchgate.net The fundamental synthesis route for thiuram disulfides involves the oxidation of dithiocarbamate salts, which are formed from the reaction of a secondary amine with carbon disulfide. wikipedia.orgtandfonline.comresearchgate.net Over the years, various oxidants and methodologies, including electrochemical approaches and more environmentally friendly "green" synthesis methods, have been developed to optimize the production of these compounds. vulcanchem.comatamanchemicals.comresearchgate.net

Interdisciplinary Significance of Dimethylthiuram Disulfide in Contemporary Science

The utility of this compound and its analogs extends across multiple scientific disciplines, a testament to the reactivity of the dithiocarbamate moiety and the disulfide bond. researchgate.netresearchgate.net

Agriculture and Environmental Science: As part of the dithiocarbamate family, this compound is related to compounds widely used as fungicides and pesticides to prevent crop damage and deterioration during storage and transport. atamanchemicals.comwho.intgoogle.com The environmental fate and toxicological effects of these compounds are areas of active research, with studies investigating their decomposition in soil and water and their impact on various organisms. mdpi.commdpi.comusgs.gov The development of sensitive optical and electrochemical sensors for detecting trace amounts of thiram, a close analog, highlights the importance of monitoring these compounds in the environment and food products. acs.orgscience.govresearchgate.netacs.org

Materials Science: The foundational application of thiuram disulfides as vulcanization accelerators in the rubber industry continues to be relevant. vulcanchem.comatamanchemicals.comtaylorandfrancis.com They act as sulfur sources and accelerators, often in conjunction with other agents like thiazoles, to create cross-links between polymer chains in both natural and synthetic rubbers. atamanchemicals.com This process is crucial for manufacturing a vast array of products, including tires, cables, and industrial goods. atamanchemicals.com Research in this area focuses on optimizing vulcanization processes and understanding the role of different accelerators in the final properties of the rubber material. taylorandfrancis.com

Biochemistry and Pharmaceutical Research: A highly significant application of this compound (DTD) has been established in the automated synthesis of phosphorothioate (B77711) oligonucleotides. nih.govspringernature.comresearchgate.net These modified oligonucleotides have therapeutic potential as antisense drugs. nih.govresearchgate.net DTD serves as an efficient sulfur-transfer reagent, enabling a more streamlined synthesis process that reduces solvent consumption and time. nih.govspringernature.comrsc.org Furthermore, the reactivity of the thiuram disulfide structure with thiols is a subject of biochemical investigation. researchgate.net These thiol-disulfide exchange reactions are fundamental in many biological processes and have been studied in the context of drug interactions, where thiuram disulfides leached from rubber closures can react with thiol-containing drugs. researchgate.netscience.gov

Table 1: Key Research Applications of this compound and Related Thiurams

Field of Research Specific Application Key Function of Compound Relevant Compounds Mentioned
Biochemistry Automated synthesis of phosphorothioate oligonucleotides Efficient sulfur-transfer reagent This compound (DTD)
Materials Science Vulcanization of natural and synthetic rubber Accelerator, sulfur donor Tetramethylthiuram disulfide (Thiram), Thiuram disulfides
Agriculture Fungicide and pesticide Protection of seeds and crops from fungal diseases Tetramethylthiuram disulfide (Thiram), Dithiocarbamates
Analytical Chemistry Development of chemical sensors Target analyte for environmental and food safety monitoring Tetramethylthiuram disulfide (Thiram)
Pharmaceutical Science Study of drug-extractable interactions Reactant in thiol-disulfide exchange reactions N,N,N',N'-dimethylthiuram disulfide (TMTD)

Overview of Key Research Themes and Uncharted Territories

Current research on this compound and its class continues to build on its historical applications while venturing into new scientific territories.

Key Research Themes:

Advanced Synthesis Methodologies: A prominent theme is the development of more efficient and environmentally benign synthesis routes. This includes the use of continuous-flow reactors, visible-light photocatalysis, and green oxidants like hydrogen peroxide in recyclable solvents, which aim to reduce waste and improve yields. researchgate.netresearchgate.net

Oligonucleotide Synthesis: The role of this compound (DTD) as a sulfurizing reagent in the solid-phase synthesis of therapeutic oligonucleotides remains a key area of investigation. nih.govrsc.org Research focuses on optimizing the reaction conditions to improve efficiency and purity for large-scale production, contributing to the development of antisense therapies. nih.govspringernature.comresearchgate.net

Biochemical and Toxicological Mechanisms: There is a growing interest in understanding the detailed molecular mechanisms of action for thiuram disulfides. Studies are exploring their genotoxic and cytotoxic effects, influence on gene expression related to cell proliferation and repair, and their potential to induce epigenetic modifications. mdpi.com This research is crucial for assessing their impact on human health and ecosystems. mdpi.com

Sensing and Detection: Driven by food safety and environmental concerns, significant effort is being directed towards creating novel sensors for the rapid and sensitive detection of thiram residues. acs.orgresearchgate.net This includes the development of Surface-Enhanced Raman Scattering (SERS) substrates and electrochemical sensors, which offer high selectivity and low detection limits. science.govacs.org

Uncharted Territories:

Medicinal Chemistry Exploration: While the tetraethyl analog, disulfiram, is well-known for its application in treating alcoholism, the broader medicinal potential of other thiuram disulfides, including the dimethyl variant, is less explored. tandfonline.com Future research could investigate their potential as anticancer therapeutics or in other biomedical applications, building on the known biological activities of dithiocarbamates. tandfonline.comresearchgate.net

Thiol-Disulfide Exchange Dynamics: The fundamental chemistry of thiol-disulfide exchange reactions involving thiurams presents opportunities for further study. researchgate.net A deeper understanding of the kinetics and mechanisms of these reactions could have implications for drug stability, protein modification studies, and the design of novel covalent inhibitors.

Advanced Materials: Beyond traditional rubber vulcanization, the unique properties of thiuram disulfides could be leveraged in the creation of novel polymers and materials. Their ability to participate in dynamic covalent chemistry could be exploited in the development of self-healing materials or responsive polymer networks.

Catalysis: The dithiocarbamate ligand is known for its ability to coordinate with metals. researchgate.net Exploring the catalytic potential of metal complexes derived from this compound or its corresponding dithiocarbamate is an area that remains largely uncharted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2S4 B1226977 Dimethylthiuram Disulfide CAS No. 2438-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcarbamothioylsulfanyl N-methylcarbamodithioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVRJMGCWMBVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)SSC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947240
Record name {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane
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Molecular Weight

212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2438-90-6
Record name Dimethylthiuram disulfide
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Record name Dimethylthiuram disulfide
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Record name {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane
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Record name N,N'-dimethylthioperoxydicarbamic acid
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Record name DIMETHYLTHIURAM DISULFIDE
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Advanced Synthetic Methodologies and Derivatization Strategies

Green Chemistry and Sustainable Synthesis Approaches for Dimethylthiuram Disulfide

The chemical industry is increasingly focusing on environmentally friendly and sustainable methods for producing valuable compounds. This shift is particularly relevant for the synthesis of this compound, also known as thiram (B1682883), a compound with significant industrial applications. Traditional synthesis routes often involve hazardous reagents and produce substantial waste, prompting the development of greener alternatives. atamanchemicals.comgoogle.com

Electrochemical Synthesis Pathways and Mechanistic Insights

Electrochemical methods present a promising green alternative for the synthesis of this compound and its analogs. These methods utilize electric current to drive the oxidation of dithiocarbamate (B8719985) salts, eliminating the need for conventional chemical oxidants. atamanchemicals.comnih.gov This approach is considered advantageous due to the potential for reduced waste generation and the use of less toxic reagents. nih.gov

The general mechanism involves the oxidation of dithiocarbamate radicals, which then rapidly combine to form the corresponding thiuram disulfide. nih.gov An example of such a process involves an undivided cell equipped with a platinum anode and a stainless steel cathode. atamanchemicals.com Smart flow electrosynthesis (SFE) has been proposed as an advanced method where the voltage curve can indicate the reaction's endpoint, optimizing reactant consumption and reducing material waste. nih.gov

Table 1: Comparison of Electrochemical and Traditional Synthesis Methods

FeatureElectrochemical SynthesisTraditional Chemical Synthesis
Oxidizing Agent Electric CurrentChemical Oxidants (e.g., H₂O₂, Chlorine) atamanchemicals.com
Key Advantage Reduced waste, catalyst/oxidant-free atamanchemicals.comnih.govEstablished industrial process
Environmental Impact Lower, avoids hazardous reagents nih.govHigher, generates inorganic salts and other waste atamanchemicals.com
Control Precise control via electrical parameters nih.govCan lead to side reactions and byproducts nih.gov

Carbon Dioxide as a Neutralizing Agent in Thiuram Disulfide Synthesis

A significant advancement in the sustainable synthesis of thiuram disulfides involves the use of carbon dioxide (CO₂) as a neutralizing agent. researchgate.netacs.org In a process utilizing hydrogen peroxide as the oxidant and water as the solvent, CO₂ replaces traditional acids like sulfuric acid. researchgate.net This method is considered greener as it converts CO₂ into a useful component of the process and avoids the consumption of strong acids. researchgate.net

Research has shown that using CO₂ can lead to high yields and purity of the final product. researchgate.net However, the selectivity of the reaction can be influenced by the choice of neutralizing agent. Studies comparing CO₂ with sodium bicarbonate (NaHCO₃) as a pH regulator found that NaHCO₃ can achieve nearly 100% reaction selectivity by maintaining the pH in a specific range, which helps to avoid the peroxidation of raw materials. acs.orgacs.org The CO₂ method, while faster and resulting in a higher yield, may have slightly lower selectivity due to the formation of organic side products like sulfonates. nih.gov

Waste Reduction and Byproduct Management in Synthesis

Traditional chemical synthesis of this compound is often accompanied by the formation of significant amounts of waste, including inorganic salts, thioacids, and polysulfides. atamanchemicals.com The high salinity and chemical oxygen demand (COD) of the wastewater from these processes pose serious environmental challenges. nih.gov

Green synthesis approaches aim to minimize this waste. For instance, a one-step synthesis method using hydrogen peroxide in an aqueous solution without organic solvents has been developed. google.com This process simplifies the reaction and reduces the generation of harmful byproducts. google.com

Furthermore, the choice of reagents and reaction conditions plays a crucial role in waste management. The use of NaHCO₃ as a pH regulator, for example, has been shown to almost completely avoid the peroxidation of raw materials, a common side reaction in traditional methods that contributes to waste. acs.org The development of continuous-flow photocatalytic synthesis using oxygen as the oxidant and a photoredox catalyst also represents a highly atom- and step-economical method with reduced reaction times and excellent yields, making it a sustainable and scalable process. rsc.org

Synthesis of Novel this compound Analogs and Derivatives

The core structure of this compound can be modified to create a wide range of analogs and derivatives with unique properties. These new compounds are of interest for various applications, from materials science to pharmaceuticals. nih.govresearchgate.net

Rational Design and Structural Modification Strategies

The rational design of novel disulfide bonds in molecules is a key strategy for creating new derivatives. nih.gov This involves analyzing the structure of the parent molecule and identifying sites where modifications are likely to result in desired properties. For thiuram disulfides, this can involve altering the alkyl groups attached to the nitrogen atoms. atamanchemicals.com

Computational methods, such as "Disulfide by Design," can be used to predict which residue pairs in a protein are suitable for forming disulfide bonds, a principle that can be adapted for the rational design of smaller molecules. nih.gov The synthesis of these new analogs often follows the same fundamental reaction pathways as for this compound, such as the oxidation of the corresponding dithiocarbamate salts. nih.gov These derivatives have been explored for a variety of applications, including as corrosion inhibitors, where their molecular structure influences their adsorption onto metal surfaces. nih.gov

Chemo-Enzymatic Synthesis of Specific Derivatives

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create complex molecules. beilstein-journals.orgnih.gov This approach is particularly useful for producing specific derivatives that may be difficult to obtain through purely chemical methods.

While specific examples of chemo-enzymatic synthesis for this compound derivatives are not extensively detailed in the provided context, the principles of this methodology are broadly applicable. For instance, enzymes can be used for regio- and stereoselective functionalization of a core scaffold or for the construction of complex cyclic structures. nih.gov A novel chemo-enzymatic one-pot multicomponent synthesis of thiazole (B1198619) derivatives has been developed using trypsin, demonstrating the potential of enzymes to catalyze the formation of complex heterocyclic compounds under mild conditions. mdpi.com This highlights the potential for applying similar enzymatic strategies to create novel and specific derivatives of this compound.

Mechanistic Investigations of this compound Formation and Reactivity

The formation of this compound, also known as thiram, fundamentally involves the oxidative dimerization of N,N-dimethyldithiocarbamic acid or its corresponding salt, typically sodium dimethyldithiocarbamate (B2753861). nih.govatamanchemicals.com The process is an oxidation reaction where two molecules of the dithiocarbamate are joined via a disulfide bond.

Mechanistic studies have explored various pathways to achieve this transformation, moving from traditional chemical oxidants to more sustainable electrochemical methods. In conventional chemical synthesis, the reaction is initiated by forming the dimethyldithiocarbamate intermediate from dimethylamine (B145610) and carbon disulfide. google.com This intermediate is then oxidized. Hydrogen peroxide is a commonly used oxidant for this step. google.comtandfonline.com The reaction mechanism involves the peroxide oxidizing the sulfur atoms of two dithiocarbamate anions, leading to the formation of the disulfide bridge and water as a byproduct.

More advanced and "green" synthetic approaches have focused on electrochemical methods to avoid the use of chemical oxidants and reduce waste. acs.org In one proposed electrochemical mechanism, the synthesis is performed in an undivided cell using a combination of amines and carbon disulfide under constant current. rsc.org Potassium iodide serves a dual function as both a redox catalyst and an electrolyte. The proposed mechanism suggests that a hydroxide (B78521) anion, formed at the cathode, facilitates the creation of the dithiocarbamate through the nucleophilic attack of the amine on carbon disulfide. rsc.org Subsequently, at the anode, iodide is oxidized to molecular iodine, which then acts as the oxidizing agent to assist the dimerization of the dithiocarbamate into thiram. rsc.org This electro-synthesis is considered a green process as it can be scaled up, avoids chemical oxidants, and the electrode reaction can be carried out under mild conditions. acs.orggoogle.com

The reactivity of this compound is largely characterized by thiol-disulfide exchange reactions. researchgate.net This process involves the reaction of a thiol with the disulfide bond of thiram, resulting in the formation of a mixed disulfide. researchgate.net This reactivity is significant in various applications, from its interaction with biological molecules to its use in chemical synthesis. For instance, it can react with thiol-containing drugs, such as captopril, to form mixed disulfide adducts. researchgate.net This reaction is pH-dependent, with enhanced formation observed at a pH of 6.0. researchgate.net The fundamental mechanism involves the nucleophilic attack of a thiolate ion onto the disulfide bond, leading to a mixed disulfide intermediate. nih.gov This reactivity underpins its function as an efficient sulfur-transfer reagent in the automated synthesis of phosphorothioate (B77711) oligonucleotides using phosphoramidite (B1245037) chemistry. tandfonline.comresearchgate.netspringernature.com In this context, this compound sulfurizes the phosphite (B83602) triester linkages to form phosphorothioate triesters, a critical step for producing antisense oligonucleotides. researchgate.netrsc.org

Large-Scale Synthesis Protocols for Research and Industrial Applications (Non-Commercial Production Details)

Several protocols for the large-scale synthesis of this compound have been developed for research and specialized applications, focusing on efficiency, yield, and environmental considerations. These non-commercial methods provide detailed procedures for producing the compound in significant quantities.

One established laboratory-scale method involves a two-step process starting with the formation of a dithiocarbamate salt, followed by oxidation. In a specific procedure, sodium hydroxide is dissolved in water and cooled, after which tetrahydrofuran, methylamine, and carbon disulfide are added to form the sodium dimethyldithiocarbamate intermediate. tandfonline.com The reaction mixture is then treated with hydrogen peroxide as an oxidizing agent while maintaining a low temperature. tandfonline.com The resulting this compound product precipitates and is isolated by filtration, washed, and dried, affording a high yield. tandfonline.com

A more recent, environmentally friendly "one-pot" method has been developed that avoids organic solvents. google.com This process uses water as the reaction solvent. An aqueous solution of dimethylamine is reacted directly with carbon disulfide, followed by the addition of industrial-grade hydrogen peroxide for the oxidation step. google.com This method is notable for its simplicity, lack of need for organic or inorganic alkali, and the potential for recycling the aqueous mother liquor, making it economically and environmentally advantageous. google.com The purity of the thiram produced via this method can exceed 98%. google.com

Electrochemical synthesis offers another scalable and green alternative. acs.orggoogle.com A typical process involves preparing an aqueous solution of sodium dimethyldithiocarbamate by reacting dimethylamine and carbon disulfide in an aqueous sodium hydroxide solution. google.com This solution is then introduced into the anode chamber of a diaphragm electrolytic cell, while a sodium hydroxide solution is placed in the cathode chamber. Direct electrochemical oxidation of the sodium dimethyldithiocarbamate solution yields thiram, which can be recovered by filtration. google.com This method is advantageous due to its simple technology, mild reaction conditions, and low energy consumption, with the cathode byproducts being recyclable. google.com

The following tables summarize key parameters from representative large-scale, non-commercial synthesis protocols.

Table 1: Chemical Oxidation Synthesis Protocols

Parameter Protocol 1 tandfonline.com Protocol 2 (Green Synthesis) google.com
Primary Reactants Dimethylamine (40% in water), Carbon Disulfide, Sodium Hydroxide Dimethylamine (40% aq.), Carbon Disulfide
Oxidizing Agent Hydrogen Peroxide (30%) Hydrogen Peroxide (50%)
Solvent Water, Tetrahydrofuran (THF), Heptane Water
Reaction Temperature 0°C for intermediate formation, <5°C for oxidation 30-40°C for intermediate formation, 50-60°C for oxidation
Key Steps 1. Formation of sodium dimethyldithiocarbamate at 0°C. 2. Oxidation with H₂O₂. 3. Precipitation and filtration. 1. One-pot reaction of dimethylamine and CS₂. 2. Direct oxidation with H₂O₂. 3. Centrifugation and drying.
Reported Yield 97% 95.2%

| Final Product Purity | Melting Point: 98–100°C | 98.1 wt% |

Table 2: Electrochemical Synthesis Protocol

Parameter Protocol Details google.com
Primary Reactants Dimethylamine aqueous solution, Carbon Disulfide, Sodium Hydroxide aqueous solution
Process Direct Electrochemical Oxidation
Apparatus Diaphragm Electrolytic Cell
Anode Chamber Aqueous solution of Sodium Dimethyldithiocarbamate
Cathode Chamber NaOH aqueous solution
Key Steps 1. Synthesis of Sodium Dimethyldithiocarbamate solution. 2. Direct electrochemical oxidation in the anode chamber. 3. Filtration, washing, and drying of the product.

| Advantages | Simple process, mild conditions, low energy use, recyclable byproducts, high purity product. |

Biochemical and Molecular Mechanisms of Action Non Clinical Contexts

Interactions with Cellular Macromolecules and Substrates in Model Systems

Dimethylthiuram disulfide (Thiram) exhibits a range of interactions with cellular components in various model systems, primarily stemming from its reactive disulfide bridge and its ability to be metabolized into other cytotoxic compounds. nih.gov

Enzyme Modulation and Activity Perturbations

Thiram (B1682883) is recognized for its capacity to inhibit a variety of enzymes, a key factor in its fungicidal action. aceagrochem.comaceagrochem.commsuextension.org This inhibition often targets enzymes containing sulfhydryl groups or those reliant on metal ions for their activity. nih.govatamankimya.com

A primary mechanism of Thiram's interaction with proteins involves thiol-disulfide exchange reactions. researchgate.net In this process, the disulfide bond of Thiram reacts with thiol groups (containing sulfur and hydrogen) present in proteins, particularly in the amino acid cysteine. dimethyl-disulfide.netnih.gov This exchange can lead to the formation of mixed disulfides, altering the protein's structure and, consequently, its function. researchgate.net This reaction is not always a simple one-way process; the resulting mixed disulfides can sometimes be reversed, depending on the cellular environment and the presence of other reducing agents. nih.gov

The susceptibility of proteins to this reaction is influenced by the accessibility and reactivity of their thiol groups. nih.gov Proteins with highly reactive or strategically located cysteine residues are particularly vulnerable to modification by Thiram. plos.org

Thiram demonstrates broad-spectrum inhibition of various microbial enzymes, disrupting essential metabolic pathways and ultimately leading to cell death. msuextension.orgresearchgate.net Its multi-site action makes it effective against a wide range of fungal pathogens. unise.orgnzpps.org

Key metabolic processes targeted by Thiram in fungi and bacteria include:

Respiration: Thiram can interfere with the fungal respiratory chain, a critical process for energy production. aceagrochem.comunise.org Specifically, it has been shown to inhibit enzymes containing thiol groups that are involved in respiration. unise.org In some bacteria, components of the respiratory chain are crucial for providing electrons to repair oxidized proteins, a process that could be indirectly affected by Thiram's activity. nih.gov The bacterial respiratory chain is a known target for some antimicrobial agents. frontiersin.orgdiva-portal.orgfrontiersin.org

General Metabolism: By reacting with sulfhydryl-containing enzymes, Thiram can disrupt a wide array of metabolic functions. atamankimya.com For example, in the yeast Saccharomyces cerevisiae, Thiram treatment leads to the inactivation of glutathione (B108866) reductase, an enzyme vital for maintaining the cell's redox balance. nih.govasm.org

Virulence Factor Production: In some bacteria, the formation of disulfide bonds in proteins is essential for the function of virulence factors. uq.edu.aunih.govresearchgate.net While not a direct target, the disruption of the cellular redox state by Thiram could indirectly impact these processes.

The table below summarizes the effects of Thiram on various microbial enzymes and pathways.

Target SystemOrganism(s)Observed EffectReference(s)
Enzyme Activity FungiInhibition of various enzymes, disrupting metabolism. aceagrochem.comaceagrochem.com
Respiratory Chain FungiInhibition of succinate (B1194679) dehydrogenase, disrupting energy production. aceagrochem.com
Glutathione Reductase Saccharomyces cerevisiaeInactivation of the enzyme. nih.govasm.org
Mycelial Growth Ganoderma boninenseInhibition of growth. unise.org
Nitrogen-fixing Bacteria Various speciesVaried levels of toxicity. researchgate.net

Oxidative Stress Induction and Redox Homeostasis Perturbation

Thiram is known to induce oxidative stress in non-mammalian cells, disrupting the delicate balance of the cellular redox environment. nih.govmedchemexpress.comcabidigitallibrary.org This disruption is a significant contributor to its cytotoxic effects. nih.gov

Exposure to Thiram can lead to the generation of reactive oxygen species (ROS) in fungal and bacterial cells. nih.govmedchemexpress.comresearchgate.net ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, that can damage cellular components like lipids, proteins, and DNA. mdpi.comd-nb.info The production of ROS is considered a key mechanism of Thiram's antimicrobial activity. researchgate.net

Studies have shown that Thiram treatment increases the levels of ROS in various microorganisms, leading to oxidative damage. cabidigitallibrary.orgresearchgate.net For instance, in tomato leaves, Thiram treatment resulted in increased hydrogen peroxide levels and lipid peroxidation. mdpi.comserbiosoc.org.rs

The antioxidant defense systems of microorganisms, which normally protect against oxidative damage, are significantly impacted by Thiram. asm.orgnih.govrjpbcs.com

Thiram's interaction with these systems includes:

Depletion of Glutathione (GSH): Glutathione is a crucial antioxidant in most living cells. nih.gov Thiram can directly react with GSH through thiol-disulfide exchange, leading to its depletion. nih.govasm.orgnih.gov This reduction in GSH levels compromises the cell's ability to neutralize ROS. nih.gov

Inhibition of Antioxidant Enzymes: Thiram can inhibit key antioxidant enzymes. A prime example is glutathione reductase, which is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). dimethyl-disulfide.netnih.govasm.org Inhibition of this enzyme further exacerbates oxidative stress by preventing the replenishment of the cell's primary antioxidant. nih.govasm.org In some cases, exposure to Thiram can initially lead to an increase in the activity of certain antioxidant enzymes as a stress response, but prolonged or high-level exposure often results in their inhibition. serbiosoc.org.rsrjpbcs.com

The table below details the impact of Thiram on antioxidant defense systems in non-mammalian model systems.

ComponentOrganism/SystemEffect of ThiramReference(s)
Glutathione (GSH) Saccharomyces cerevisiaeRapid decrease in intracellular levels. nih.govasm.org
Glutathione Reductase Saccharomyces cerevisiaeInactivation of the enzyme. nih.govasm.org
Lipid Peroxidation Rice cellsIncreased lipid peroxidation. cabidigitallibrary.org
Antioxidant Enzymes (Catalase, Ascorbate Peroxidase, Glutathione Reductase) Tomato plantsDecreased activities. serbiosoc.org.rs
Pesticide Detoxification Enzymes (Peroxidase, Glutathione-S-Transferase) Tomato plantsIncreased activities. serbiosoc.org.rs

Nucleic Acid Interaction and Structural Perturbation Analysis in Prokaryotic and Eukaryotic Models

Thiram's interaction with nucleic acids is a component of its broad-spectrum activity. It is classified as a mutagenic chemical agent that can interfere with the function of nucleic acids, potentially leading to chromosomal aberrations. nih.govpharmacompass.com In eukaryotic HeLa TI cells, thiram has demonstrated genotoxic effects, evidenced by an increase in DNA damage detected through the comet assay. mdpi.com This genotoxicity is coupled with the downregulation of genes involved in DNA repair, such as DDB2, ERCC5, and LIG4. mdpi.com

The compound's reactivity with sulfhydryl groups also extends to processes involving nucleic acid synthesis. Thiram's unique chemical properties, particularly its disulfide bridge, allow it to act as a sulfur-transfer reagent. ontosight.ai This functionality has been harnessed in the laboratory for the automated chemical synthesis of phosphorothioate (B77711) oligonucleotides, a modified type of nucleic acid used in research and therapeutics. This application underscores its capacity to participate directly in reactions involving the building blocks of nucleic acids.

Modulation of Cellular Signaling Pathways in Fungal, Microbial, and Plant Systems

Thiram exerts significant influence over various cellular signaling pathways, often initiating a cascade of events that disrupt normal cellular function and lead to cell death. A primary mechanism is the induction of oxidative stress, characterized by the formation of reactive oxygen species (ROS). researchgate.netmedchemexpress.com This oxidative imbalance triggers multiple signaling responses. For instance, in broilers, thiram exposure activates the Nrf2 signaling pathway, a key regulator of the antioxidant defense system, leading to the enhanced expression of downstream genes like HO-1 and various superoxide dismutases (SODs). researchgate.net

In fungi, thiram's action is complex, affecting numerous metabolic processes concurrently. unise.org One of its key effects is the depletion of glutathione (GSH), a critical molecule for maintaining cellular redox balance and modulating processes like gene expression and apoptosis. unise.org By inactivating glutathione reductase, thiram disrupts this balance, leaving the fungal cells vulnerable to oxidative damage. unise.org In some eukaryotic systems, thiram has been shown to interact with components of major signaling cascades, such as the JAK2-STAT5 pathway, which is involved in cell growth, differentiation, and immunity. t3db.cadrugbank.com In plants, thiram exposure alters the activity of enzymes central to stress response signaling, including those in the pesticide detoxification pathway. serbiosoc.org.rsserbiosoc.org.rs

Effects on Cell Growth, Division, and Morphogenesis in Microorganisms

As a contact fungicide, thiram's primary role is to inhibit fungal growth before infection can be established. peptechbio.com It effectively prevents spore germination and suppresses the growth of mycelia, the vegetative part of a fungus. unise.orgresearchgate.net Studies on various fungal species have quantified this inhibitory effect. For example, in Ganoderma boninense, a pathogen of oil palm, a thiram concentration of 0.030 mg/ml completely inhibited mycelial growth in vitro. unise.org Lower concentrations also demonstrated a dose-dependent reduction in growth. unise.org

Similarly, research on Fusarium species, which cause significant diseases in economically important plants, has shown that thiram significantly reduces radial growth. researchgate.net The fungicide has also been observed to decrease the cellulolytic and pectinolytic activities of Fusarium solani, enzymes crucial for breaking down plant cell walls during infection. researchgate.net Beyond fungi, thiram can inhibit the growth of various bacteria, including nitrogen-fixing strains. nih.govresearchgate.net Its application can also adversely affect plant morphogenesis, leading to suppressed seedling growth and disrupted root nodule formation in legumes. nih.govscispace.com

Induction of Programmed Cell Death (Apoptosis/Necrosis) in Fungal Pathogens

A key fungicidal mechanism of thiram is the induction of programmed cell death (PCD), particularly apoptosis, in fungal pathogens. nih.govexeter.ac.ukresearchgate.netsemanticscholar.org This process is a controlled, self-destruction of the cell, triggered by specific signals. Thiram-induced oxidative stress is a primary trigger for apoptosis in fungi. researchgate.net

In studies on Fusarium graminearum and Fusarium culmorum, thiram was shown to induce apoptosis in a dose-dependent manner. researchgate.net This was visualized through fluorescence microscopy, which detected the characteristic features of apoptotic cells. researchgate.net The process involves the activation of key apoptotic proteins. For instance, in thiram-induced tibial dyschondroplasia models, the activation of Bax/Bak proteins and executioner caspases like caspase-3 and caspase-7 are critical steps in the apoptotic pathway. researchgate.netnih.gov This programmed cell death is a major contributor to the compound's effectiveness in controlling fungal diseases. nih.gov

Table 1: Effect of Thiram on Cell Viability in Fusarium Species An interactive table detailing the reduction in cell viability for two Fusarium strains at different thiram concentrations.

Influence on Biofilm Formation and Microbial Virulence Factors

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which offers protection from environmental stresses and antimicrobial agents. nih.govnih.gov The ability to inhibit biofilm formation is a crucial aspect of antimicrobial activity. Thiram and its derivatives have been shown to interfere with biofilm development. researchgate.net The formation of a biofilm is a complex process that includes initial attachment to a surface, cell aggregation, and maturation, processes which can be disrupted by chemical agents. nih.govresearchgate.net

Virulence factors are molecules produced by pathogens that enable them to infect a host. nih.gov The regulation of many virulence factors is linked to cell-density dependent signaling systems known as quorum sensing (QS). nih.gov By interfering with fundamental metabolic functions and signaling pathways, compounds like thiram can disrupt the production of virulence factors and the coordination of group behaviors like biofilm formation, thereby reducing the pathogenicity of microorganisms. researchgate.net

Molecular Targets and Receptor Interactions in Agricultural or Environmental Organisms

The broad-spectrum activity of this compound is attributed to its ability to interact with multiple molecular targets within a cell. unise.org A primary mode of action is the inhibition of enzyme activity, particularly enzymes that contain copper ions or rely on sulfhydryl (-SH) groups for their function. nih.gov Its lipophilic nature allows it to readily pass through cell membranes to reach these intracellular targets. nih.gov

One of the most significant targets is glutathione reductase, an enzyme essential for maintaining the reduced glutathione pool and protecting the cell from oxidative damage. unise.org Thiram's disulfide bridge facilitates the inactivation of this enzyme. unise.org Other specific enzyme targets that have been identified include UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme involved in the early steps of bacterial cell wall biosynthesis. koreascience.kr In plants, thiram exposure leads to changes in the activity of antioxidant enzymes like catalase and peroxidase, as well as detoxification enzymes such as glutathione-S-transferase. serbiosoc.org.rsserbiosoc.org.rs Furthermore, analysis of its interactions in various biological systems suggests it can bind to proteins such as the glucocorticoid receptor and the non-receptor Tyrosine-protein kinase JAK2. t3db.cadrugbank.com This multi-target action makes it difficult for fungi to develop resistance. unise.org

Table 2: Summary of Key Molecular Interactions of this compound An interactive table summarizing the primary molecular targets and the resulting effects.

Environmental Fate, Transformation, and Ecotoxicological Implications

Environmental Persistence and Degradation Pathways in Diverse Media

The environmental persistence of dimethylthiuram disulfide, commonly known as thiram (B1682883), is influenced by a variety of factors across different environmental compartments, including water, soil, and plants. Its degradation is primarily driven by photolytic, hydrolytic, and microbial processes, with the rate and pathway of transformation being highly dependent on the specific conditions of the medium.

Photolytic and Hydrolytic Degradation Kinetics

The breakdown of thiram in aquatic environments is significantly influenced by light and water. Photodegradation, the breakdown of molecules by light, follows pseudo-first-order kinetics. nih.gov In pure Milli-Q water, the half-life of thiram (at a concentration of 2 mg/L) under simulated solar radiation is approximately 28 minutes. nih.gov However, the presence of other substances can accelerate this process. For instance, inert components in commercial thiram formulations can reduce the half-life to 24 minutes. nih.gov Similarly, dissolved organic matter, such as humic and fulvic acids (at 10 mg/L), can decrease the half-life to 22 minutes. nih.gov In natural river water, the degradation rate is even faster, with a 38% reduction in half-life compared to pure water, suggesting that various natural components contribute to its photolytic breakdown. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical degradation pathway for thiram. The rate of hydrolysis is highly dependent on pH. Thiram is more stable in acidic conditions and decomposes more rapidly in alkaline environments. tandfonline.com The estimated half-life (DT50) for thiram is over 120 days at pH 4, 18 days at pH 7, and significantly shorter at 9 hours at pH 9. waterquality.gov.au The persistence of thiram in water is also affected by temperature and organic content, with increased temperature and organic matter leading to faster degradation. nih.govresearchgate.net

The degradation of thiram in water involves several processes, including hydrolysis, oxidation, N-dealkylation, and S-hydroxylation. nih.govnih.gov These reactions lead to the formation of various degradation products. nih.govnih.gov

Table 1: Photolytic and Hydrolytic Degradation of Thiram

Parameter Condition Half-life (t½) Reference
Photodegradation Milli-Q water (2 mg/L) 28 minutes nih.gov
Photodegradation With inert formulation components 24 minutes nih.gov
Photodegradation With humic and fulvic acids (10 mg/L) 22 minutes nih.gov
Photodegradation Natural river water ~17.4 minutes nih.gov
Hydrolysis pH 4 >120 days waterquality.gov.au
Hydrolysis pH 7 18 days waterquality.gov.au
Hydrolysis pH 9 9 hours waterquality.gov.au

Microbial Transformation and Biodegradation Mechanisms

Microbial activity plays a crucial role in the degradation of thiram in soil. scihub.org The rate of biodegradation is influenced by soil type, organic matter content, pH, and temperature. scihub.orgscialert.net Thiram generally degrades more rapidly in acidic soils and those with high organic matter content. scihub.org For instance, in a humus sandy soil at pH 3.5, thiram decomposed within 4 to 5 weeks, whereas at pH 7.0, it took 14 to 15 weeks. scihub.org The half-life of thiram in soil can range from approximately 1.5 to 15 days under aerobic conditions. canada.cacanada.ca

A variety of microorganisms have been identified as being capable of degrading thiram. Soil enrichment cultures have yielded several species of bacteria and fungi that can utilize thiram as a source of carbon and energy. tubitak.gov.tr

Identified microbial species include:

Bacteria: Pseudomonas aeruginosa, Pseudomonas species, Bacillus, Arthrobacter, Moraxella-like Acinetobacter, and Streptomyces. tubitak.gov.trresearchgate.netsoeagra.comnih.gov

Fungi: Aspergillus niger, Aspergillus flavus, and Penicillium steckii. tubitak.gov.tr

Studies have shown that Pseudomonas aeruginosa can effectively degrade thiram, with one strain showing up to 98% degradation in broth after 8 days. soeagra.com In some experiments, Mycobacterium species were found to be dominant in soil treated with thiram, indicating a stimulatory effect of the fungicide on their growth. scihub.org

The microbial degradation of thiram is a complex process involving several metabolic pathways. The initial step is often the hydrolysis of the disulfide bond. canada.cacanada.ca This is followed by further transformations such as oxidation, N-dealkylation, and cyclization. tandfonline.comnih.gov

The major metabolites of thiram identified in soil and water include:

Copper dimethyldithiocarbamate (B2753861) scihub.org

Dimethyldithiocarbamate (DMDTC) tandfonline.comnih.gov

Dimethylamine (B145610) tandfonline.comscihub.org

Carbon disulfide (CS2) tandfonline.comscihub.orgcanada.ca

Bis(dimethylcarbamoyl) disulfide nih.govresearchgate.net

Bis(dimethyl dithiocarbamoyl) trisulphide nih.gov

N-methyl-amino-dithiocarbamoyl sulphide nih.gov

In plant matrices, some different metabolites have been observed, such as the cyclized products 2-(N,N-dimethyl amino)thiazoline carboxylic acid and 2-thioxo-4-thiazolidine. tandfonline.comnih.gov The ultimate transformation products in the environment are expected to be carbon dioxide (CO2) and carbon disulfide (CS2). canada.ca

Several environmental factors significantly influence the efficiency of thiram biodegradation by microorganisms.

pH: Thiram degrades more rapidly in acidic soils. scihub.org In one study, decomposition took 4-5 weeks at pH 3.5 compared to 14-15 weeks at pH 7.0. scihub.org

Temperature: Higher temperatures can inhibit the growth of some bacteria and actinomycetes involved in degradation. scihub.org However, for some microbial strains, an optimal temperature for growth and degradation exists, for example, between 28-30°C for certain isolates. tubitak.gov.tr

Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation of thiram. scihub.org For example, thiram disappeared within one week from a compost soil but persisted for over two months in sandy soils. scihub.org

Co-metabolism: The presence of other organic compounds can influence the degradation of thiram. The specific interactions and effects on biodegradation efficiency are complex and depend on the microbial community and the co-contaminants present. scihub.org

Pesticide Concentration: The concentration of thiram can affect the rate of its biodegradation. researchgate.netresearchgate.net

Table 2: Factors Influencing Thiram Biodegradation

Factor Effect on Biodegradation Details Reference
pH Faster in acidic conditions Decomposition in 4-5 weeks at pH 3.5 vs. 14-15 weeks at pH 7.0 in humus sandy soil. scihub.org
Temperature Variable High temperatures can be inhibitory to some microbes, while optimal temperatures (e.g., 28-30°C) enhance degradation by others. scihub.orgtubitak.gov.tr
Organic Matter Faster in high organic matter soils Disappeared in 1 week from compost soil vs. >2 months in sandy soil. scihub.org
Concentration Rate is concentration-dependent The rate of degradation can be inversely proportional to the initial concentration. researchgate.netresearchgate.net

Sorption, Leaching, and Volatilization Dynamics in Soil and Water Systems

The movement and distribution of thiram in the environment are governed by sorption, leaching, and volatilization processes.

Sorption: Thiram has a tendency to adsorb to soil particles, particularly in soils with high organic matter and clay content. ppqs.gov.inirost.ir This sorption reduces its mobility and bioavailability in the soil solution. researchfloor.org The octanol-water partition coefficient (log Kow) of thiram is 1.73, indicating a moderate potential for partitioning into organic phases. waterquality.gov.aufao.org

Leaching: Due to its slight solubility in water and its tendency to adsorb to soil, thiram is generally not expected to be highly mobile and leach into groundwater. ppqs.gov.inregulations.gov However, leaching potential is influenced by soil type, rainfall, and irrigation practices. researchfloor.orgwhiterose.ac.uk In some cases, especially in permeable soils with a shallow water table, leaching could be a concern. regulations.gov

Volatilization: Thiram has a low vapor pressure (2.3 mPa at 25°C), suggesting that it is not expected to volatilize significantly from soil or water surfaces. canada.cafao.org

Table 3: Compound Names Mentioned in the Article

Compound Name
2-(N,N-dimethyl amino)thiazoline carboxylic acid
2-thioxo-4-thiazolidine
Acetonitrile
a-Ketoglutaric acid
Alanine
Aspartic acid
Bis(dimethyl dithiocarbamoyl) trisulphide
Bis(dimethylcarbamoyl) disulfide
Carbon dioxide
Carbon disulfide
Copper dimethyldithiocarbamate
Dimethylamine
Dimethyldithiocarbamate
This compound
Fumaric acid
Glutamic acid
Glyoxalic acid
Malic acid
N-methyl-amino-dithiocarbamoyl sulphide
Oxaloacetic acid
Pyruvic acid
Succinic acid

Ecotoxicological Impact on Non-Target Organisms and Ecosystems

This compound is classified as highly to very highly toxic to aquatic organisms. epa.govepa.gov Studies have demonstrated its lethal effects on various fish species, with 96-hour median lethal concentration (LC50) values as low as 0.13 mg/L for trout and 0.23 mg/L for bluegill sunfish. orst.edu Carp have shown a slightly higher tolerance with a 96-hour LC50 of 4 mg/L. orst.edu For some sensitive species like the Harlequinn Fish, the 96-hour LC50 can be as low as 7 µg/L, highlighting its significant risk to aquatic ecosystems. epa.gov Chronic exposure to even lower concentrations can lead to adverse effects on growth and reproduction in fish and aquatic invertebrates. waterquality.gov.au

The toxicity of this compound extends to aquatic invertebrates as well. For instance, the 48-hour median effective concentration (EC50) for Daphnia magna, a crucial component of freshwater food webs, is reported to be 210 µg/L, classifying the chemical as highly toxic to this group. epa.gov While it is not expected to bioconcentrate in aquatic organisms, its presence in water bodies, even at low concentrations, poses a significant threat to the survival and health of aquatic populations. orst.edu

The following table summarizes the acute toxicity of this compound to various aquatic organisms:

OrganismTest DurationToxicity Value (LC50/EC50)Classification
Bluegill sunfish (Lepomis macrochirus)96 hours42 µg/LVery Highly Toxic
Rainbow Trout (Oncorhynchus mykiss)96 hours500 µg/LHighly Toxic
Harlequinn Fish (Rasbora heteromorpha)96 hours7 µg/LVery Highly Toxic
Daphnia magna48 hours210 µg/LHighly Toxic
Marine/Estuarine Invertebrates---3.6 ppbVery Highly Toxic

Data sourced from multiple studies. epa.govepa.gov

It is important to note that the toxicity of this compound can be influenced by environmental factors such as pH, with decomposition being more rapid in alkaline conditions. waterquality.gov.au

Studies have shown that this compound can inhibit the activity of key soil enzymes, such as nitrogenase, which is crucial for nitrogen fixation. scispace.compjoes.com This inhibition can lead to reduced soil fertility and impact plant growth. Research on the effects of a fungicide containing thiram and carbendazim (B180503) revealed a significant decrease in the activity of Sinorhizobium meliloti, a nitrogen-fixing bacterium, in symbiosis with lucerne. pjoes.com

Furthermore, the application of this compound can alter the composition of the soil microbial community. plos.org While it may suppress certain pathogenic fungi, it can also negatively affect beneficial microorganisms. plos.orgresearchgate.net For example, some studies have indicated that while it can reduce the abundance of fungal pathogens like Fusarium and Penicillium, it can also lead to a decrease in the diversity of the bacterial community. plos.orgresearchgate.net The long-term consequences of these shifts in the microbiome are still being investigated but could include altered nutrient cycling and a reduced capacity of the soil to suppress plant diseases naturally. nih.gov

Phytotoxicity refers to the adverse effects of a chemical on plant growth and development. wikipedia.org this compound has been shown to exhibit phytotoxic effects on various plant species. orst.edu These effects can manifest as inhibited seed germination, reduced root and shoot growth, and interference with essential physiological processes. researchgate.netpomais.com

Research has demonstrated that this compound can inhibit calcium absorption by plant roots, a critical nutrient for cell wall structure and signaling. researchgate.net This interference with nutrient uptake can lead to stunted growth and reduced plant vigor. In watermelon seedlings, for instance, thiram was found to inhibit ⁴⁵Ca absorption, with the most significant inhibition occurring at a concentration of 0.01 mg/L. researchgate.net

The impact of this compound on plant development can be particularly pronounced during early growth stages. researchgate.net While it is used as a seed treatment to protect against fungal pathogens, higher concentrations can negatively affect the seedlings themselves. cabidigitallibrary.org For example, one study found that while a certain concentration of thiram was effective at inhibiting a seed-borne pathogen on rice, it did not significantly improve shoot length. cabidigitallibrary.org The phytotoxicity of this compound can be influenced by soil conditions, with acidic soils potentially exacerbating its negative effects on plant growth. researchgate.net

Formation and Ecological Significance of Environmental Transformation Products

This compound undergoes transformation in the environment through processes like hydrolysis, oxidation, and microbial degradation, leading to the formation of various byproducts. nih.govtandfonline.com These transformation products can have their own ecological significance, sometimes being more persistent or toxic than the parent compound. nih.gov

In soil and water, this compound breaks down into several metabolites. orst.edutandfonline.com The major degradation products include copper dimethyldithiocarbamate, dithiocarbamate (B8719985), dimethylamine, and carbon disulfide. orst.edutandfonline.com The rate of degradation is influenced by factors such as soil type, pH, and organic matter content, with faster degradation observed in acidic soils and those with high organic matter. orst.eduresearchgate.net

The formation of these transformation products is a complex process. nih.govtandfonline.com For instance, under acidic conditions, metam (B94612) sodium, another dithiocarbamate, breaks down to form carbon disulfide, hydrogen sulfide (B99878), methylamine, methyl isothiocyanate, and N,N'-dimethylthiuram disulfide. nih.gov Similarly, the degradation of thiram can involve hydrolysis, oxidation, N-dealkylation, and cyclization, leading to a variety of metabolites. nih.govtandfonline.com

The ecological concern with these transformation products lies in their potential toxicity and persistence. nih.gov For example, dimethyl dithiocarbamate and oxon metabolites of thiram have been found to be more toxic than the original compound and can persist for longer periods in the environment. nih.gov This highlights the importance of considering the entire degradation pathway when assessing the environmental risk of this compound. The presence of these transformation products can prolong the ecotoxicological impact, affecting non-target organisms and ecosystem functions long after the parent compound has dissipated.

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, provides a wealth of information regarding molecular structure and concentration. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and various forms of vibrational and electronic spectroscopy are indispensable tools in the analysis of Dimethylthiuram Disulfide. jchps.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical platforms for the structural elucidation and analysis of chemical compounds. informaticsjournals.co.insciopen.com They are often used in a complementary fashion to provide a comprehensive understanding of a molecule's identity and structure. nih.gov

NMR spectroscopy is a premier technique for determining the precise molecular structure of compounds in a non-destructive manner. informaticsjournals.co.inkobv.de It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and emit electromagnetic radiation when placed in a strong magnetic field. numberanalytics.com One- and two-dimensional NMR techniques can provide detailed information on proton environments, chemical shifts, and coupling constants, which allows for the unambiguous identification of the this compound molecule and can help differentiate it from isomers or degradation products. numberanalytics.commdpi.com Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration of compounds without the need for identical reference standards. mdpi.com

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. numberanalytics.comkobv.de It is highly sensitive, capable of detecting metabolites in the femtomolar to attomolar range, making it ideal for trace analysis. informaticsjournals.co.innih.gov For this compound, MS can determine its molecular weight and provide a unique fragmentation pattern upon ionization. numberanalytics.com This "fingerprint" is crucial for confirming the compound's identity, especially when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). researchgate.netresearchgate.net

The synergistic use of NMR and MS provides a powerful approach for chemical analysis. nih.gov While NMR excels at providing detailed structural information for complete characterization, MS offers unparalleled sensitivity for detecting trace amounts. informaticsjournals.co.in

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect molecules at trace concentrations, down to the single-molecule level. bohrium.com It works by amplifying the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold (Au) or silver (Ag). bohrium.comacs.org This technique is particularly advantageous for its high sensitivity, ability to provide a unique spectroscopic fingerprint, and non-destructive nature. rsc.org

Numerous studies have demonstrated the successful application of SERS for the rapid and ultrasensitive detection of this compound in various samples, including fruits and vegetables. bohrium.combohrium.com The strong affinity of the sulfur atoms in the this compound molecule for the noble metal nanoparticles facilitates the SERS effect. acs.org In some cases, this interaction promotes the cleavage of the disulfide (S–S) bond to form dimethylthiocarbamates, which further amplifies the Raman signal. acs.org

Researchers have developed various SERS-active substrates to optimize detection, such as silver nanoparticles decorated with reduced graphene, Au-Ag bimetallic nanoparticles on paper, and Ag dendritic nanostructures. bohrium.comrsc.orgfrontiersin.org These advancements have led to remarkably low detection limits, often far below the maximum residue limits (MRL) set by regulatory agencies. rsc.org

Interactive Table: SERS-Based Detection of this compound

SERS SubstrateSample MatrixLimit of Detection (LOD)Reference
Silver nanoparticles with reduced grapheneTomato & Apple Peels100 pM - 1000 pM bohrium.com
Ag/Au/ZnO on flexible porous PVDF membraneAquatic Solution10⁻¹⁰ M bohrium.com
Paper-based Au-Ag bimetallic nanoparticlesSolution1 × 10⁻⁶ mol/L (0.24 ppm) frontiersin.org
Ag dendritic nanostructuresGrape Juice0.1 μM (0.03 ppm) rsc.org
Thiomalic acid-Ag/Au nanoparticles (TMA-Ag/AuNPs)Solution0.258 ppb acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are versatile and widely used techniques for monitoring the progress of chemical reactions. researchgate.netspectroscopyonline.com UV-Vis absorption spectroscopy is particularly effective because the measured absorbance is directly proportional to the concentration of a specific reactant, product, or intermediate, allowing for kinetic analysis. spectroscopyonline.comuu.nl

These methods can be applied to monitor the degradation or transformation of this compound under various environmental conditions. For instance, studies have used HPLC with a UV detector to follow the decay of this pesticide in water, soil, and on plants. researchgate.net The persistence of the compound was observed to decrease with increases in temperature and pH. researchgate.net The degradation of dithiocarbamates is pH-dependent; LC-MS data has shown that the rupture of the S-S bond in Thiram (B1682883) is facilitated in alkaline mediums. researchgate.net

UV-Vis spectroscopy can track changes in the electronic transitions of the molecule, such as n→π* and π→π* transitions, which are characteristic of its chromophores. uu.nl A shift in the wavelength or a change in absorbance intensity over time can indicate the consumption of this compound or the formation of new products. researchgate.net This makes UV-Vis a simple, fast, and valuable tool for studying reaction kinetics and the stability of this compound in different environments. uu.nl

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures into their individual components. thermofisher.com For pesticide residue analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones, often coupled with mass spectrometry for definitive identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a well-established and powerful tool for the analysis of pesticide residues in food and environmental samples. nih.gov It is particularly suited for non-volatile or thermally labile compounds like this compound. The technique separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. researchgate.net

A variety of detectors can be coupled with HPLC to achieve the desired selectivity and sensitivity for this compound analysis. Common methods include:

HPLC with Ultraviolet (UV) Detection: This is a common and cost-effective method where detection is based on the compound's ability to absorb UV light at a specific wavelength. researchgate.netencyclopedia.pub

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive technique, considered a gold standard for residue analysis. researchgate.net It minimizes interference from the sample matrix, which is crucial for complex samples like fruits and vegetables. researchgate.net

HPLC with Electrochemical Detection (ED): This method offers high sensitivity by measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The development of modified electrodes, such as those with gold nanoparticles, can further enhance the detection of this compound. nih.gov

HPLC with Chemiluminescence (CL) Detection: This approach combines the high selectivity of HPLC with the high sensitivity of CL detection, offering very low limits of detection. nih.gov

Interactive Table: Selected HPLC Methods for this compound Analysis

MethodColumnDetectorMobile PhaseLimit of Detection (LOD)Reference
UHPLC-EDC18Electrochemical (AuNPs)55:45 (v/v) 0.05 M phosphate (B84403) buffer (pH 5) and acetonitrile0.022 µg/mL nih.gov
HPLC-UVRP-C18UVAcetonitrile and water0.1–0.2 mg/kg (in produce) researchgate.netnih.gov
LC-MS/MSC18Tandem Mass SpectrometryGradient of water with formic acid and methanol (B129727) with formic acid0.01 mg/kg researchgate.net
HPLC-CLC18ChemiluminescenceNot specifiedLower than HPLC-UV & GC-MS nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the superior separation capabilities of GC with the sensitive and selective detection of MS. core.ac.uk While this compound itself can be challenging to analyze directly by GC due to its thermal lability, specific methods have been developed for its determination in environmental and food samples. researchgate.net

A traditional and predominant method for analyzing dithiocarbamates involves their decomposition in an acidic medium to form carbon disulfide (CS₂). researchgate.net The evolved CS₂ is then separated and quantified by GC-MS. researchgate.net While effective, this is an indirect, group-selective method that does not distinguish between different dithiocarbamate (B8719985) pesticides.

To achieve specific analysis of this compound, derivatization techniques are employed. For instance, dithiocarbamates can be converted into their more stable and volatile methyl ester derivatives through ion pair methylation. researchgate.net These derivatives can then be readily analyzed by GC-MS using selective ion monitoring (SIM) for enhanced sensitivity and accuracy. researchgate.net This approach allows for the reliable quantification of this compound in complex matrices like mushrooms, with detection limits as low as 0.01 mg/kg. researchgate.net The robustness and high performance of modern GC-MS systems make them indispensable for monitoring programs that ensure food and environmental safety. core.ac.ukbrjac.com.br

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of pesticides like thiram. researchgate.net This micro-volume separation technique is recognized for its simplicity, rapid analysis times, and high efficiency. researchgate.netresearchgate.net

One established CE method involves the use of a boric acid buffer for the separation and determination of thiram, with quantification achieved through direct UV absorbance detection at a wavelength of 254 nm. researchgate.net While CE is considered a mature and effective technique for thiram analysis, it can sometimes be time-consuming and require complex sample preparation. nih.govbioline.org.brmdpi.com Despite its advantages, a notable limitation of capillary electrophoresis is related to the small inner diameter of the capillary, which restricts the amount of sample that can be introduced into the system, potentially impacting detection limits. researchgate.net

Electrochemical and Biosensor Development for Environmental Monitoring

The development of electrochemical sensors and biosensors offers promising alternatives for the environmental monitoring of thiram, providing advantages such as low cost, high sensitivity, rapid response, and potential for miniaturization and on-site analysis. researchgate.netmdpi.com These sensors are increasingly being optimized to detect pollutants in environmental samples like water and soil. mdpi.com

Electrochemical sensors often utilize electrodes modified with nanomaterials to enhance their catalytic activity and sensitivity. A notable example is a sensor developed with a glassy carbon electrode modified with electrochemically reduced graphene oxide and zinc oxide nanosheets (GCE-ErGO-ZnO). researchgate.net This sensor demonstrated high electrocatalytic activity for thiram oxidation and was successfully used for its quantification in a Britton-Robinson buffer at pH 5.0. researchgate.net

Biosensors for thiram detection are frequently based on the principle of enzyme inhibition. One such biosensor employs the enzyme aldehyde dehydrogenase (ALDH), which is inhibited by thiram. mdpi.com The methodology involves screen-printed carbon electrodes (SPEs) where the enzymatic system, including cofactors like NAD+, is used to generate a measurable signal that is proportionally reduced in the presence of thiram. mdpi.com Aptamer-based biosensors, which use short single-stranded DNA or RNA molecules that bind to specific targets, also represent a highly selective approach to pesticide detection. researchgate.net

The performance of these sensors has been well-documented, showcasing their potential for sensitive environmental monitoring.

Table 1: Performance of Electrochemical and Biosensors for Thiram Detection

Sensor Type Principle Linear Range Limit of Detection (LOD) Sample Matrix Reference
Metal Oxide-Based Sensor Chemical Sensing 0.1–100 µM < 5 nM Environmental Samples researchgate.net
ALDH Biosensor Enzymatic Inhibition 0.12 to 6 ppm 0.09 ppm Aqueous Solution mdpi.com

Method Validation, Sensitivity, and Selectivity in Complex Matrices (Non-Clinical)

The validation of analytical methods is essential to ensure their reliability for detecting thiram in complex non-clinical matrices such as soil, water, and agricultural products. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision, and selectivity. researchgate.net

Various analytical techniques have been validated for thiram quantification. For instance, a gas chromatography-mass spectrometry (GC-MS) method for analyzing thiram (as carbon disulfide) in soybean samples was validated according to SANTE guidelines, showing good linearity with a correlation coefficient (R²) of 0.997. researchgate.net Another GC-MS method validated for spices reported recoveries ranging from 76% to 104% with a relative standard deviation (RSD) of ≤ 15%. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, with validated methods for produce achieving recoveries between 80% and 106% and RSDs below 10%. researchgate.net

Electrochemical sensors have also undergone rigorous validation. The GCE-ErGO-ZnO sensor, for example, was tested for selectivity against other common pesticides like atrazine (B1667683) and carbendazim (B180503), demonstrating its specificity for thiram. researchgate.net Simpler methods, such as solvent extraction followed by UV spectrophotometry, have been validated for determining thiram in soil and water, providing a cost-effective, though typically less sensitive, alternative to chromatographic techniques. bioline.org.br

The sensitivity of these methods is a key performance indicator, with modern techniques achieving impressively low detection limits suitable for regulatory compliance.

Table 2: Validated Method Performance for Thiram in Non-Clinical Matrices

Analytical Technique Matrix Linearity (R²) LOD LOQ Recovery (%) RSD (%) Reference
LC-MS/MS Eggplant, Lettuce - < 0.0012 mg/kg - 80 - 106 < 10 researchgate.net
GC-MS Soybean 0.997 - - 81 - 113 < 0.1 researchgate.netnih.gov
GC-MS Spices - 0.025 mg/kg 0.05 mg/kg 76 - 104 ≤ 15 nih.gov
HPLC-CL Fruit Samples 0.9986 1.33 µg·L⁻¹ - - - nih.gov
Electrochemical Sensor Water - 1.3 ng·mL⁻¹ 4.3 ng·mL⁻¹ - - researchgate.net
SERS Tea Leaves - 1.04 x 10⁻¹⁰ M - - - rsc.org

Non Clinical Applications and Emerging Research Areas

Agricultural and Environmental Applications Beyond Basic Use

Dimethylthiuram disulfide, commonly known as thiram (B1682883), is a compound with a range of applications extending beyond its primary use as a fungicide. wikipedia.org Its utility in crop protection, material preservation, and environmental remediation continues to be an active area of research.

Elucidation of Fungicidal and Antimicrobial Mechanisms in Crop Protection

Thiram is a broad-spectrum, non-systemic contact fungicide used to protect a variety of crops from fungal diseases. epa.gov It is applied to seeds, soil, and foliage to prevent crop damage and protect harvested crops from deterioration. epa.gov Its primary mechanism of action involves the inhibition of spore germination and mycelial growth. nbinno.com As a protective fungicide, thiram forms a barrier on the plant surface, preventing pathogens from penetrating the tissue. nbinno.com

The dithiocarbamate (B8719985) group of fungicides, to which thiram belongs, is known for its multi-site action at the cellular level of the target fungi. This multi-site activity is a key factor in the low risk of resistance development in fungal populations. nbinno.com Thiram's effectiveness has been demonstrated against a wide range of fungal pathogens, including those responsible for damping-off, seed and bulb decay, seedling blights, and various other seed-borne and soil-borne diseases. nbinno.com

Table 1: Examples of Fungal Diseases Controlled by Thiram

Crop Disease
Cereals Smut, Powdery Mildew
Vegetables Damping-off, Anthracnose
Fruits Scab, Brown Rot

Role in Material Preservation and Biocorrosion Inhibition Studies

While primarily known as an agricultural fungicide, the properties of this compound suggest potential applications in material preservation and the inhibition of biocorrosion. Dithiocarbamates, the chemical class to which thiram belongs, are known to have applications in these areas. However, specific research on this compound for these purposes is limited.

One documented application in this area is its use in antifouling paints for marine vessels. These paints are designed to prevent the growth of marine organisms on submerged surfaces. However, due to environmental concerns, the use of thiram in antifouling paints has been banned in some regions, such as New Zealand, as of August 2023. auxilife.com

The general mechanism by which dithiocarbamates may inhibit biocorrosion involves their ability to interfere with microbial processes that contribute to the degradation of materials. This can include the inhibition of microbial growth and the formation of biofilms on surfaces. Further research is needed to fully elucidate the potential of this compound as a biocorrosion inhibitor and to develop environmentally acceptable formulations.

Contributions to Odor Control and Waste Gas Treatment

Dimethyl disulfide is a significant contributor to malodor in various industrial and agricultural settings, including wastewater treatment plants and composting facilities. Research has focused on the biological degradation of dimethyl disulfide as a means of odor control.

Recent studies have identified novel bacteria capable of degrading dimethyl disulfide. For instance, Acinetobacter lwoffii, Pseudomonas mendocina, and Myroides odoratus have been shown to effectively remove dimethyl disulfide. nih.gov Bacterial consortia of these strains have demonstrated even higher removal efficiency, achieving 100% degradation of dimethyl disulfide and also reducing levels of hydrogen sulfide (B99878) and dimethyl sulfide. nih.gov

Furthermore, microbial fuel cell (MFC) systems are being explored as an innovative technology for the degradation of volatile organic sulfur compounds like dimethyl disulfide. nih.gov An MFC system has been shown to achieve a removal efficiency of nearly 100% for dimethyl disulfide within a short period. nih.gov This bioelectrochemical approach not only removes the odorous compound but also has the potential for energy recovery, offering a promising alternative for waste gas treatment. nih.gov The degradation pathway in these systems involves the conversion of dimethyl disulfide to intermediate and end products such as methanethiol, elemental sulfur, sulfide, sulfate, formaldehyde, and carbon dioxide. nih.gov

Contributions to Sustainable Chemical Processes and Green Chemistry

Efforts to align the production of this compound with the principles of green chemistry are ongoing. One area of focus is the development of more sustainable synthesis methods. Traditional synthesis routes can generate significant waste and utilize hazardous reagents.

Recent research has explored continuous-flow photocatalytic synthesis as a more environmentally friendly alternative. This method utilizes visible light and a photoredox catalyst with oxygen as the oxidant, representing a highly atom- and step-economical process. researchgate.net This approach significantly reduces reaction times and improves product yield and purity, making it a more sustainable and potentially scalable process for industrial production. researchgate.net

Another aspect of its contribution to sustainable practices is in the bioremediation of industrial wastewater. For example, tetramethyl thiuram disulfide (TMTD), a related compound, is a pollutant in natural rubber wastewater. A microbial community dominated by Bacillus has been shown to effectively decompose TMTD within 14 days. nih.gov This bioremediation process not only cleans the contaminated soil but can also improve crop growth conditions, demonstrating a method for the resource utilization of industrial effluent. nih.gov

Novel Applications in Materials Science and Polymer Chemistry

Beyond its traditional uses, this compound has found applications in the field of materials science, particularly in polymer chemistry and oligonucleotide synthesis.

Use as a Sulfur Transfer Reagent in Oligonucleotide Synthesis

This compound has been developed as an efficient sulfur-transfer reagent for the automated synthesis of phosphorothioate (B77711) oligonucleotides. These modified oligonucleotides have therapeutic applications, including as antisense drugs.

The use of this compound in this process offers several advantages over traditional methods. It allows for the compression of the standard four-step automated oligonucleotide synthesis cycle into a three-step protocol. This streamlined process leads to a significant reduction in solvent consumption (around 20%) and a decrease in the total synthesis time by approximately 25%. The large-scale application of this method has been successfully demonstrated for the synthesis of therapeutically useful phosphorothioate antisense oligonucleotides with high yield and purity.

Table 2: Comparison of Oligonucleotide Synthesis Protocols

Feature Traditional 4-Step Protocol 3-Step Protocol with this compound
Number of Steps 4 3
Solvent Consumption Standard Reduced by ~20%
Synthesis Time Standard Reduced by ~25%

Integration into Functional Electrolytes for Energy Storage

This compound, also known as Tetramethylthiuram disulfide (TMTD), is being investigated as a promising component in advanced energy storage systems, particularly in the development of cathode materials for lithium-sulfur (Li-S) batteries. The core principle behind its application lies in the reversible dissociation and formation of its sulfur-sulfur (S-S) bonds during the battery's charge and discharge cycles, a process essential for energy storage in sulfur-based cathodes. greencarcongress.com

Researchers have successfully synthesized a linear, high-sulfur-content organic multisulfide material by incorporating sulfur into the TMTD structure, creating a Tetramethylthiuram disulfide-sulfur (TMTD-S) composite. greencarcongress.com This novel cathode material leverages the electrochemical activity of the disulfide bonds. The resulting TMTD-S material possesses a linear molecular structure of RSnR (where R=C2H6N(S)), which contains an active sulfur content as high as 60% by weight. greencarcongress.com

The performance of this TMTD-S cathode material has shown significant potential for high-performance Li-S batteries. In studies, it has demonstrated a high reversible capacity, which is attributed to its high sulfur content, and stable cycling performance, thanks to its linear molecular structure. greencarcongress.com

A key research finding highlights the specific performance metrics of this material. When utilized as a cathode in a lithium-sulfur battery, the TMTD-S material delivered an initial capacity of 685 mAh g⁻¹ at a current rate of 0.2C (where 1C = 1061 mAh g⁻¹). greencarcongress.com Furthermore, it maintained a capacity of 540 mAh g⁻¹ after 200 cycles, indicating good cycling stability. greencarcongress.com This research presents a strategic alternative to using elemental sulfur as a cathode, potentially advancing the practical application of lithium-sulfur batteries. greencarcongress.com

Table 1: Performance of TMTD-S Cathode Material in Li-S Batteries

Parameter Value Reference
Active Sulfur Content 60 wt% greencarcongress.com
Initial Discharge Capacity (at 0.2C) 685 mAh g⁻¹ greencarcongress.com

Development of Bioremediation Strategies

This compound (TMTD), an emerging pollutant found in environments such as soil and rubber wastewater, has prompted research into effective bioremediation strategies due to its ecotoxicity. nih.govresearchgate.net Scientific studies have successfully identified and utilized microbial communities and specific bacterial strains capable of degrading this compound.

One notable study focused on a microbial community, designated WR-2 and dominated by the genus Bacillus, which was isolated from soil previously contaminated with rubber wastewater. nih.govresearchgate.net This microbial community demonstrated high efficiency in the bioremediation of TMTD. In laboratory settings, the WR-2 community was able to completely decompose the toxic TMTD within a 14-day period. nih.govresearchgate.net Furthermore, in pot experiments, the application of WR-2 not only remediated the contaminated soil but also led to significant improvements in crop growth and the quality of the produce. nih.gov This suggests a dual benefit of detoxification and soil health improvement.

Other research has identified specific bacterial strains with the ability to degrade TMTD. Strains such as Pseudomonas otitidis TD-8 and Pseudomonas stutzeri TD-18 have been shown to effectively break down the compound. researchgate.net In one study, Pseudomonas otitidis TD-8 degraded 81% of the initial thiram concentration within 4 days, and this increased to 99% degradation after 8 days. researchgate.net The Pseudomonas stutzeri TD-18 strain was also effective, achieving 57% degradation in 4 days and 99% in 8 days. researchgate.net Another study highlighted the capability of Pseudomonas aeruginosa in accelerating the degradation of TMTD in soil. nih.gov

The degradation of this compound in soil is influenced by microbial action as well as abiotic factors like hydrolysis under acidic conditions. atamankimya.com Its metabolites in soil include copper dimethyldithiocarbamates, dithiocarbamate, dimethylamine (B145610), and carbon disulfide. atamankimya.com The development of these bioremediation strategies offers a promising and environmentally friendly approach to managing land and water contaminated with this fungicide. researchgate.net

Table 2: Microbial Degradation of this compound (TMTD)

Microorganism/Community Timeframe Degradation Efficiency Source
WR-2 (Bacillus-dominated community) 14 days Complete decomposition nih.govresearchgate.net
Pseudomonas otitidis TD-8 4 days 81% researchgate.net
Pseudomonas otitidis TD-8 8 days 99% researchgate.net
Pseudomonas stutzeri TD-18 4 days 57% researchgate.net

Future Directions and Interdisciplinary Research for Dimethylthiuram Disulfide

Systems Biology and Omics Approaches to Understanding Compound Interactions

Modern biological research is moving towards a holistic understanding of how chemical compounds like dimethylthiuram disulfide interact with living systems. Systems biology, which integrates various "omics" data, offers a powerful lens to decipher these complex interactions at a molecular level.

Proteomics and Cross-Linking: Research has indicated that dithiocarbamates can induce covalent cross-linking in proteins. science.gov For instance, studies on the related compound carbon disulfide have shown dose-dependent cross-linking in neurofilament proteins, a process believed to contribute to neurotoxicity. science.gov Future research on this compound could employ proteomic techniques to identify specific protein targets and characterize the nature of these cross-links in both target fungi and non-target organisms. This would provide a deeper understanding of its mode of action and potential off-target effects.

Metabolomics: Investigating the metabolic response of organisms to this compound exposure can reveal new insights. By analyzing the complete set of small-molecule metabolites, researchers can identify perturbed biochemical pathways. For example, studies have shown that thiram (B1682883) can be metabolized by mitochondria in a process dependent on NAD(P)H and glutathione (B108866), leading to the oxidation of these crucial cellular components. nih.gov A full metabolomic profile would offer a broader picture of the metabolic disruption caused by the compound.

Genotoxicity and Transcriptomics: this compound has been shown to be genotoxic in various organisms, including plants, fungi, and bacteria, and can induce chromosomal damage in rodents in vivo. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can be used to analyze the gene expression changes in an organism upon exposure. This could pinpoint the specific genes and genetic pathways that are up- or down-regulated, providing a mechanistic basis for its fungicidal activity and its effects on other organisms.

These omics-based approaches will be instrumental in building comprehensive models of this compound's biological activity, moving from a single-target perspective to a network-level understanding of its interactions.

Integration with Computational Chemistry and Predictive Modeling for Environmental Fate and Ecotoxicity

Predicting the environmental journey and potential ecological impact of chemicals is crucial for risk assessment. The integration of computational chemistry and predictive modeling provides powerful in silico tools to forecast the behavior of this compound.

Environmental Fate Modeling: The environmental fate of a pesticide determines its concentration and persistence in various environmental compartments. Regulatory bodies utilize models to estimate these parameters. For thiram, models such as the Pesticide Root Zone Model (PRZM), the Exposure Analysis Modeling System (EXAMS), and the Screening Concentration in Ground Water (SCI-GROW) model have been used to estimate its concentrations in surface water and groundwater. federalregister.gov Future work will likely involve refining these models with more precise experimental data and integrating them with geographic information systems (GIS) for more accurate, site-specific predictions.

Predictive Ecotoxicity: Computational methods are increasingly used to predict the toxicity of chemical compounds, reducing the need for extensive animal testing. nih.gov While a comprehensive toxicity profile for thiram exists from laboratory studies epa.govmdpi.com, predictive platforms can be used to forecast its effects on a wider range of species for which experimental data is lacking. nih.gov Machine learning algorithms, trained on existing toxicological data, can predict biodegradability and toxicity from a compound's chemical structure alone. nih.gov

Molecular Modeling: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can simulate interactions at the molecular level. nih.gov These methods can be applied to understand how this compound interacts with soil particles, how it degrades through abiotic processes like hydrolysis, and how it binds to biological macromolecules, such as enzymes in soil microbes or aquatic organisms. nih.gov This provides a mechanistic foundation for the observations made in larger-scale fate and toxicity studies. A recent review highlights the growing importance of these computational chemistry methods for understanding the environmental behavior of persistent chemicals. nih.gov

The synergy between these computational approaches promises to deliver a more dynamic and predictive understanding of this compound's environmental profile.

Advancements in Nanotechnology for Environmental and Agricultural Applications (excluding drug delivery)

Nanotechnology offers novel solutions to enhance the efficacy of agricultural chemicals while potentially reducing their environmental footprint. meddocsonline.org For this compound, these advancements are focused on creating smarter delivery systems and more sensitive detection methods.

Nano-formulations for Controlled Release: A key challenge in agriculture is the efficient delivery of pesticides. meddocsonline.org Nano-encapsulation involves loading the active ingredient, such as thiram, into nano-carriers like polymeric nanoparticles or hydrogels. cabidigitallibrary.orggau.edu.bd These formulations can offer several advantages:

Controlled Release: They release the pesticide gradually over time, maintaining an effective concentration for longer and reducing the need for frequent applications. scirp.org

Improved Stability: Encapsulation can protect the pesticide from environmental degradation. meddocsonline.org

Targeted Delivery: Nano-carriers can be designed to adhere better to seeds or foliage, increasing efficacy and reducing runoff into the environment. gau.edu.bd

Reduced Environmental Load: By improving efficiency, the total amount of pesticide required can be decreased. meddocsonline.orgalibaba.com

Nanosensors for Detection: Rapid and sensitive detection of pesticide residues is vital for food safety and environmental monitoring. nih.gov Nanomaterials are at the core of new sensor technologies for thiram.

Surface-Enhanced Raman Spectroscopy (SERS): This technique uses metallic nanoparticles (e.g., silver or gold) to dramatically amplify the Raman signal of a target molecule, allowing for trace-level detection. spectroscopyonline.comtechnologynetworks.com Recent innovations include flexible SERS substrates that can conform to the shape of fruits like tomatoes and blueberries for direct, on-site residue analysis. rsc.orgrsc.org

Electrochemical Nanosensors: Electrodes modified with nanomaterials, such as gold nanoparticles (AuNPs), can enhance the electrochemical detection of thiram. nih.govmdpi.com These sensors can be integrated with analytical systems like Ultra-High Performance Liquid Chromatography (UHPLC) for highly selective and sensitive measurements in food samples. nih.gov

Nanoremediation: Nanoparticles, particularly nanoscale zero-valent iron (nZVI), are being explored for the remediation of contaminated soil and water. mdpi.com While research in this area is more developed for other contaminants, the potential exists to develop nanotechnologies to degrade dithiocarbamate (B8719985) residues in the environment.

The table below summarizes some of the nanomaterials being explored for applications related to this compound.

Nanotechnology ApplicationNanomaterial ExampleFunction/AdvantageReference
Controlled Release FormulationAmphiphilic Polymers / HydrogelsProvides gradual release of thiram, enhancing seed quality and reducing environmental loss. meddocsonline.orgcabidigitallibrary.org
Residue Detection (SERS)Silver (Ag) or Gold (Au) NanoparticlesEnables highly sensitive, real-time detection of thiram on surfaces like fruit peels. spectroscopyonline.comrsc.orgrsc.org
Residue Detection (Electrochemical)Gold Nanoparticle (AuNP) Modified ElectrodesImproves sensitivity and selectivity for thiram analysis in complex matrices when coupled with UHPLC. nih.govmdpi.com
Environmental RemediationTitanium Dioxide (TiO2) NanoparticlesCan be used to break down pesticides and detect residues. cabidigitallibrary.org

Exploration of Uncharted Environmental and Non-Human Biological Roles

While this compound is well-established as a broad-spectrum contact fungicide and animal repellent, ongoing research may uncover additional roles and interactions in various ecosystems. atamanchemicals.comt3db.caherts.ac.uk

Fungicidal and Repellent Activity: Its primary biological role is inhibiting spore germination and mycelial growth across a wide range of fungi. atamanchemicals.comherts.ac.uk It is used to protect seeds, fruits, vegetables, and turf from fungal diseases. nih.gov It also acts as a repellent for animals like rabbits, rodents, and deer, protecting trees and ornamentals through taste aversion. t3db.caherts.ac.uk

Interactions with Soil Microbiome: As a soil treatment, this compound inevitably interacts with a complex community of soil microorganisms. Its multi-site activity suggests it could impact various microbial metabolic processes. herts.ac.uk Future research could use metagenomics to explore how its application alters the structure and function of the soil microbiome, potentially affecting soil health and nutrient cycling in ways that are not yet fully understood.

Aquatic Ecotoxicology: The compound can enter waterways through runoff, where it can affect aquatic life. nih.gov Studies have investigated its toxicity to freshwater macroinvertebrates and algae. regulations.govresearchgate.net For example, it has been shown to be toxic to the marine diatom Skeletonema costatum, affecting growth rate and cell density. regulations.gov Further research is needed to understand its sublethal effects and interactions within complex aquatic food webs.

Atmospheric Chemistry: While this compound itself is not highly volatile, related sulfur compounds are known to play a role in atmospheric processes. For instance, dimethyl disulfide (DMDS), a different but related chemical, has been identified as a major sulfur-containing gas emitted from biomass burning, which is then oxidized in the atmosphere. science.govscience.gov It is important for future studies to clearly distinguish between these compounds and investigate any potential for this compound or its degradation products to contribute to atmospheric sulfur cycles under specific environmental conditions.

Methodological Innovations in this compound Research and Analytical Techniques

Advances in analytical chemistry are enabling faster, more sensitive, and more specific detection and quantification of this compound in various matrices.

Advanced Spectroscopy:

Surface-Enhanced Raman Spectroscopy (SERS): This has emerged as a powerful tool for rapid, non-destructive analysis. The development of flexible SERS substrates allows for direct detection on irregular surfaces, such as fruits. rsc.orgrsc.org Combining SERS data with deep learning algorithms, such as one-dimensional convolutional neural networks (1D CNN), has enabled highly accurate quantitative analysis of thiram residues. rsc.orgrsc.org One study achieved a coefficient of determination (R²) of 0.9905 in predicting thiram concentrations. rsc.org

Electrochemical Sensors:

Modified Electrodes: Screen-printed carbon electrodes (SPCEs) modified with gold nanoparticles (AuNPs) have been developed for the simultaneous determination of thiram and related dithiocarbamates. nih.gov These sensors offer high sensitivity and can be coupled with separation techniques for improved selectivity. mdpi.com

Surface Plasmon Resonance (SPR): An innovative SPR sensor for thiram has been developed using sulphur-doped titanium dioxide nanostructures and molecularly imprinted polymers (MIPs). mdpi.com This method achieved an ultra-low limit of detection (LOD) of 3.3 × 10⁻¹⁰ M in milk samples, demonstrating its potential for food safety analysis. mdpi.com

Chromatography and Mass Spectrometry:

UHPLC-ED: Ultra-High Performance Liquid Chromatography coupled with electrochemical detection (UHPLC-ED) provides a rapid and sensitive method for analyzing thiram in food samples. nih.gov

HPLC-MS: Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is crucial for identifying thiram and its reaction products, such as mixed disulfides that can form in the presence of thiol-containing molecules. nih.govresearchgate.net

The table below highlights some of the recent innovations in analytical methods for this compound.

Analytical TechniqueKey InnovationMatrix/ApplicationLimit of Detection (LOD) / FindingReference
Flexible SERS + Deep LearningShape-adaptable Ag NP substrate and 1D CNN model for quantification.Fruit Surfaces (Tomato, Blueberry)LOD of 10⁻⁷ M; R² of 0.9905 for quantification. rsc.orgrsc.org
SERSFlexible Au nanostar substrate.Apple JuiceRecoveries of 97.05% to 106.00%. spectroscopyonline.com
SPR SensorSulphur-doped TiO₂ with molecularly imprinted polymer.MilkLOD of 3.3 × 10⁻¹⁰ M. mdpi.com
UHPLC-EDGold nanoparticle modified screen-printed carbon electrode.Food SamplesLOD of 0.022 µg/mL for thiram. nih.gov
HPLC-MSMethod to identify mixed disulfide reaction products.Aqueous VehiclesIdentified captopril-TMTD disulfide at m/z 337.1. nih.govresearchgate.net

Q & A

Q. What are the standard methods for synthesizing DMTSD, and how can reaction conditions be optimized?

DMTSD is typically synthesized via oxidative coupling of dimethyl dithiocarbamate. Conventional methods involve iodine or peroxide-mediated oxidation under controlled pH (6–8) and temperature (25–40°C). For optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of oxidizing agents (e.g., H₂O₂) to minimize byproducts like polysulfides. Ultrasound-induced metathesis (Fig. 1c in ) can enhance reaction efficiency by reducing aggregation and improving mixing .

Q. How can the purity and structural integrity of DMTSD be validated experimentally?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (m/z 154.0 for [M+H]⁺).
  • X-ray crystallography (Table S1 in ) to resolve crystal packing and bond lengths, ensuring no disulfide scrambling.
  • Non-reducing LC-HRMS peptide mapping ( ) to detect disulfide bond connectivity. Cross-reference spectral data with NIST Chemistry WebBook entries ( ) to validate thermochemical properties.

Q. What analytical techniques are critical for assessing DMTSD stability under varying environmental conditions?

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (NIST data in ).
  • UV-Vis spectroscopy to track photodegradation kinetics under UV light (λ = 254–365 nm).
  • HPLC-MS in non-reducing buffers to monitor disulfide bond integrity during storage ( ).

Advanced Research Questions

Q. How do computational models explain the dynamic disulfide metathesis in DMTSD-based polymers?

Molecular dynamics (MD) simulations can model thiuram disulfide exchange mechanisms (Fig. 1.1 in ). Key parameters include bond dissociation energies (BDEs) and solvent polarity effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states during metathesis, revealing why ultrasound accelerates exchange rates by lowering activation barriers .

Q. What strategies resolve contradictions in reported catalytic activity of DMTSD in radical reactions?

Conflicting data often arise from solvent polarity or trace metal impurities. Methodological solutions:

  • EPR spectroscopy to confirm radical generation under specific conditions.
  • Chelating agents (e.g., EDTA) to suppress metal-mediated side reactions.
  • Batch-to-batch consistency analysis via LC-HRMS ( ) to rule out synthetic variability.

Q. How can DMTSD’s role in covalent adaptable networks (CANs) be systematically studied for biomedical applications?

  • Rheology : Measure stress-relaxation behavior to quantify exchange kinetics.
  • Fluorescence tagging : Label disulfide bonds with fluorophores (e.g., pyrene) to track real-time network reorganization.
  • In vitro cytotoxicity assays : Use HEK-293 cells to assess biocompatibility, referencing disulfiram’s known biological interactions () but avoiding clinical extrapolation .

Q. What integrated approaches validate disulfide bond connectivity in DMTSD-protein conjugates?

Combine:

  • Proteolytic digestion under non-reducing conditions ( ).
  • LC-MS/MS with pLink-SS software for disulfide linkage mapping.
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding interfaces and steric effects on bond stability .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in Henry’s Law constants for DMTSD across databases?

Cross-validate data using:

  • NIST Standard Reference Data ( ) for gas-phase partitioning.
  • Experimental re-measurement via static headspace gas chromatography (HS-GC) at controlled temperatures. Report solvent purity and calibration standards to ensure reproducibility.

Q. What bioinformatics tools are recommended for studying DMTSD’s interactions with enzymatic targets?

  • STRING database : Map protein-disulfide interactomes.
  • GROMACS : Simulate DMTSD’s binding to alcohol dehydrogenase (ADH), referencing disulfiram’s mechanism () but avoiding direct clinical claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.